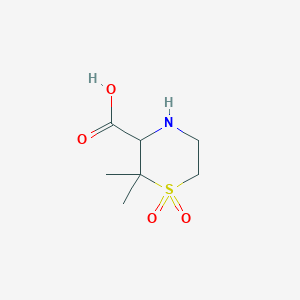

2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid is a heterocyclic compound that belongs to the thiazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate at room temperature. The reaction mixture is stirred for several hours at elevated temperatures, followed by cooling to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazine derivatives .

Scientific Research Applications

2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex thiazine derivatives with potential biological activities.

Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

- 1,5-Dioxo-1,4-thiazinane-3-carboxylic acid

- 1,2,4-Benzothiadiazine-1,1-dioxide

- 2,6-Dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide

Comparison: Compared to these similar compounds, 2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid is unique due to its specific structural features and the presence of the dimethyl and carboxylic acid groups. These structural differences contribute to its distinct chemical reactivity and biological activities .

Biological Activity

2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid is a sulfur-containing heterocyclic compound belonging to the thiazinane family. Its unique structure, characterized by a saturated ring containing sulfur and a dioxo group, suggests significant potential for various biological activities. This article explores the compound's biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure

The molecular formula of this compound is C7H13NO4S, with a molecular weight of approximately 207.25 g/mol. The presence of dimethyl substituents enhances its steric properties, potentially influencing its interactions with biological targets.

Biological Activities

Research indicates that compounds within the thiazinane family exhibit diverse biological activities. Below are key areas of activity associated with this compound:

1. Antimicrobial Activity

Thiazine derivatives have shown promising antimicrobial properties. In studies involving similar compounds:

- Antibacterial Effects : Compounds like 3-sulfanylthiazolidine-4-carboxylic acid exhibit notable antibacterial activity against various strains.

- Fungal Inhibition : Certain thiazine derivatives have demonstrated efficacy in inhibiting fungal growth at concentrations as low as 10 µg/mL .

2. Antitumor Activity

Research on thiazine derivatives indicates potential antitumor effects. For instance:

- In Vitro Studies : Compounds have shown good results in inhibiting tumor cell proliferation in various cancer cell lines .

3. Anti-inflammatory and Antioxidant Activities

Thiazine derivatives are also being explored for their anti-inflammatory and antioxidant properties:

- Mechanism of Action : These compounds may modulate inflammatory pathways and reduce oxidative stress through various mechanisms .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 3-Sulfanylthiazolidine-4-carboxylic acid | Contains sulfur and carboxylic acid | Antimicrobial properties | Lacks dioxo group |

| 2-Methylthiazolidine-4-carboxylic acid | Methyl substitution on thiazolidine | Antioxidant activity | No dioxo functionality |

| 4-(4-Pyridyloxy)phenylsulfonyl derivative | Sulfonyl group present | Potential enzyme inhibitor | Different functional groups |

The unique combination of the dioxo group and specific methyl arrangements in this compound distinguishes it from these similar compounds.

Synthesis Methods

Various synthetic routes for producing this compound have been documented:

- Cyclization Reactions : The formation of the thiazinane ring typically involves cyclization of appropriate precursors.

- Oxidation Processes : Introduction of the dioxo functionality is achieved through oxidation reactions.

Case Studies

Several studies have highlighted the biological activity of thiazine derivatives:

- Antitubercular Activity : Research has shown that certain thiazine derivatives exhibit significant activity against Mycobacterium tuberculosis, indicating potential for developing new anti-TB agents .

- Antifungal Studies : Compounds have been tested against fungal species such as Aspergillus niger, demonstrating effective inhibition at low concentrations .

Properties

IUPAC Name |

2,2-dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-7(2)5(6(9)10)8-3-4-13(7,11)12/h5,8H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSUDKDWKJBDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCCS1(=O)=O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.